2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine
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Overview
Description
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine is an intricate organic compound characterized by its unique structure, which integrates a pyridine ring with chloro and amine groups, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine generally involves a multi-step process. One common method includes the halogenation of a precursor pyridine compound to introduce the chloro group, followed by the formation of the pyrazole ring via cyclization reactions. Typically, the process may involve conditions such as heating, use of catalysts (e.g., palladium-based catalysts), and specific solvents (e.g., dimethylformamide).
Industrial Production Methods: For industrial-scale production, the synthetic process is optimized to maximize yield and minimize production costs. This optimization might include advanced purification techniques, automated reaction monitoring, and scaling up of the reaction volumes. Continuous flow reactors and high-throughput techniques could be employed to streamline the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups may be carried out using agents such as lithium aluminum hydride.
Substitution: Due to the presence of chloro and amine groups, it can partake in nucleophilic substitution reactions, for instance with amines or thiols.
Common Reagents and Conditions: Reagents such as sodium hydride, tert-butylamine, and chlorinating agents are often used. Typical conditions may include varying temperatures (room temperature to reflux), specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The reaction products are diverse, including substituted pyrazole derivatives, oxidized pyridine compounds, and reduced amine analogs, depending on the specific reactions undertaken.
Scientific Research Applications
2-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridin-4-amine is employed in various research contexts:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, aiding in the development of new chemical reactions.
Biology: Serves as a scaffold for designing biologically active molecules, potentially leading to new drug candidates.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and fine chemicals, contributing to advancements in material science and engineering.
Mechanism of Action
The compound's mechanism of action is dependent on its interactions with specific molecular targets. In a biological context, it might bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by forming stable complexes, thus blocking a metabolic pathway. The precise pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
2-Chloro-6-(1H-pyrazol-3-yl)pyridin-4-amine
4-Amino-2-chloropyridine derivatives
1-(2-methoxyethyl)-1H-pyrazole derivatives
Properties
IUPAC Name |
2-chloro-6-[1-(2-methoxyethyl)pyrazol-3-yl]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-17-5-4-16-3-2-9(15-16)10-6-8(13)7-11(12)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVLOSOTFIPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)C2=NC(=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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